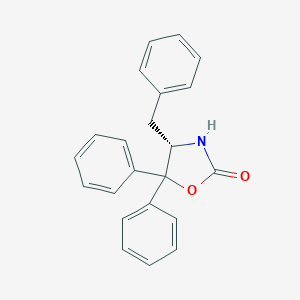

(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-benzyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c24-21-23-20(16-17-10-4-1-5-11-17)22(25-21,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,23,24)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHANMSUSBZRCX-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431307 | |

| Record name | (4S)-4-Benzyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191090-38-7 | |

| Record name | (4S)-4-Benzyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data for (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one (NMR, IR, Mass Spec)

Technical Guide: Spectroscopic Data for Oxazolidinone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for spectroscopic data for (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one did not yield specific ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data for this exact compound. The information presented in this guide is for the closely related structural analogue, (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one , as detailed in the available scientific literature. This data provides valuable insights into the spectroscopic characteristics of 4-substituted-5,5-diphenyloxazolidin-2-ones.

Spectroscopic Data for (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one

The following tables summarize the reported spectroscopic data for (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.61-7.58 | m | Aromatic protons | |

| 7.33-7.24 | m | Aromatic protons | |

| 5.85 | s | NH | |

| 4.07 | d | 8.8 | CH-N |

| 2.45-2.35 | m | CH-(CH₃)₂ | |

| 0.99 | d | 6.8 | CH₃ |

| 0.69 | d | 6.8 | CH₃ |

Table 2: ¹³C NMR Data for (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one [1]

| Chemical Shift (δ) ppm | Assignment |

| 157.3 | C=O |

| 145.2 | Aromatic C |

| 139.7 | Aromatic C |

| 128.3 | Aromatic CH |

| 128.0 | Aromatic CH |

| 127.6 | Aromatic CH |

| 127.1 | Aromatic CH |

| 125.4 | Aromatic CH |

| 125.0 | Aromatic CH |

| 87.6 | C(Ph)₂ |

| 64.1 | CH-N |

| 29.0 | CH-(CH₃)₂ |

| 20.1 | CH₃ |

| 14.4 | CH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one

| Wavenumber (cm⁻¹) | Assignment |

| 3281 | N-H stretch |

| 1747 | C=O stretch |

| 1277 | C-O stretch |

| 700 | Aromatic C-H bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one [1]

| m/z | Relative Intensity | Assignment |

| 281 | 3 | [M]⁺ |

| 238 | 2 | |

| 195 | 9 | |

| 194 | 14 | |

| 184 | 14 | |

| 183 | 100 | |

| 167 | 10 | |

| 165 | 18 | |

| 152 | 5 | |

| 116 | 3 | |

| 105 | 56 | |

| 91 | 4 | |

| 77 | 18 |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for oxazolidinone compounds, based on reported methodologies.[1][2]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified oxazolidinone derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0 to 200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Reference the chemical shifts to the deuterated solvent signal.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr pellet): Mix a small amount of the finely ground oxazolidinone sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are recorded in the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the oxazolidinone derivative in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range, depending on the ionization technique and instrument sensitivity.

-

Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Acquisition:

-

Direct Infusion (ESI): Introduce the sample solution directly into the ion source at a constant flow rate. Acquire spectra in both positive and negative ion modes to determine the optimal ionization.

-

GC-MS: If the compound is sufficiently volatile and thermally stable, inject the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer.

-

Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

-

Synthetic Workflow Visualization

The following diagram illustrates the synthesis of (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one from (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol via an oxidative carbonylation reaction.[1][2]

Caption: Synthetic pathway for (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one.

References

(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one: A Technical Guide to its Stereochemistry and Application in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one , a member of the "SuperQuat" class of chiral auxiliaries, serves as a powerful tool in asymmetric synthesis for the stereoselective formation of carbon-carbon bonds. Its rigid structure, featuring a sterically demanding gem-diphenyl moiety at the C5 position, provides exceptional facial shielding of the enolate, leading to high levels of diastereoselectivity in reactions such as alkylations and aldol condensations. This high degree of stereocontrol makes it a valuable asset in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.

Synthesis and Core Structure

This compound is synthesized from the corresponding amino alcohol, (S)-2-amino-3-phenyl-1,1-diphenylpropan-1-ol, which can be derived from the natural amino acid L-phenylalanine. The cyclization to the oxazolidinone is typically achieved using a phosgene equivalent. The key structural features that underpin its efficacy as a chiral auxiliary are the C4-benzyl group, which directs the approach of electrophiles, and the gem-diphenyl groups at C5, which lock the conformation of the N-acyl enolate and provide a highly biased steric environment.

Application in Stereoselective Alkylation

The primary application of this compound is in the diastereoselective alkylation of N-acyl derivatives. The process involves the formation of a sodium or lithium enolate from the N-acylated auxiliary, followed by reaction with an alkyl halide. The bulky 5,5-diphenyl group effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite face, thus leading to the formation of a single diastereomer.

Experimental Protocol: Diastereoselective Alkylation of N-Propionyl-(S)-4-benzyl-5,5-diphenyloxazolidin-2-one

-

Enolate Formation: A solution of N-propionyl-(S)-4-benzyl-5,5-diphenyloxazolidin-2-one in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong base, typically sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), is added dropwise to generate the corresponding Z-enolate. The reaction mixture is stirred at this temperature for 30-60 minutes.

-

Alkylation: The desired alkyl halide (e.g., benzyl bromide, methyl iodide) is then added to the enolate solution at -78 °C. The reaction is allowed to proceed at this temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired alkylated product.

Quantitative Data for Alkylation Reactions

| Electrophile | Product | Diastereomeric Ratio (dr) | Yield (%) |

| Benzyl bromide | (4S)-4-Benzyl-3-((2S)-2-benzyl-3-phenylpropanoyl)-5,5-diphenyloxazolidin-2-one | >95:5 | 85 |

| Methyl iodide | (4S)-4-Benzyl-3-((2S)-2-methyl-3-phenylpropanoyl)-5,5-diphenyloxazolidin-2-one | >95:5 | 90 |

| Allyl bromide | (4S)-4-Benzyl-3-((2S)-2-allyl-3-phenylpropanoyl)-5,5-diphenyloxazolidin-2-one | >95:5 | 88 |

Data is representative and may vary based on specific reaction conditions.

Asymmetric Aldol Reactions

While less commonly reported than alkylations, this compound can also be employed in diastereoselective aldol reactions. The formation of a boron enolate, followed by reaction with an aldehyde, typically proceeds with high stereoselectivity to yield the syn-aldol adduct. The facial selectivity is again dictated by the steric hindrance imposed by the gem-diphenyl group.

Cleavage of the Chiral Auxiliary

A crucial step in the synthetic sequence is the non-destructive removal of the chiral auxiliary to liberate the desired chiral carboxylic acid, alcohol, or aldehyde.

Experimental Protocol: Reductive Cleavage to a Chiral Aldehyde

-

Reduction: The N-acyl-(S)-4-benzyl-5,5-diphenyloxazolidin-2-one derivative is dissolved in an anhydrous solvent such as dichloromethane (CH₂Cl₂) and cooled to -78 °C. A solution of a reducing agent, typically diisobutylaluminium hydride (DIBAL-H), is added dropwise. The reaction is stirred at this temperature for a few hours.

-

Quenching and Work-up: The reaction is carefully quenched with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The mixture is stirred vigorously until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated to yield the crude aldehyde.

-

Purification: The crude aldehyde is purified by flash chromatography on silica gel. The chiral auxiliary can often be recovered from the aqueous layer after acidification and extraction.

Signaling Pathways and Experimental Workflows

The logical flow of an asymmetric synthesis utilizing this compound can be visualized as follows:

The stereochemical outcome of the alkylation is rationalized by the formation of a chelated Z-enolate, where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. The 5,5-diphenyl groups create a significant steric barrier, directing the electrophile to the less hindered face of the enolate.

Conclusion

This compound has proven to be a highly effective chiral auxiliary for the asymmetric synthesis of a variety of chiral molecules. Its rigid framework and significant steric bulk ensure excellent control over the stereochemical outcome of enolate reactions. The reliable and high diastereoselectivity, coupled with established protocols for auxiliary removal, makes it an invaluable tool for researchers in academia and the pharmaceutical industry engaged in the synthesis of complex, enantiomerically pure targets.

Physical characteristics of (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical characteristics of the chiral auxiliary, (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one, focusing on its melting point and solubility. Due to the limited availability of data for this specific stereoisomer, information from its enantiomer, (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one, is utilized as a reliable reference point, given that enantiomers possess identical physical properties in achiral environments.

Core Physical Properties

The physical properties of this compound are crucial for its application in asymmetric synthesis, influencing reaction conditions, purification, and formulation.

Data Presentation

| Physical Property | Value | Source/Rationale |

| Melting Point | 250-254 °C | Based on the experimentally determined value for its enantiomer, (R)-(+)-5,5-Diphenyl-4-benzyl-2-oxazolidin-2-one. Enantiomers exhibit identical melting points. |

| Solubility | No specific quantitative data is available in the reviewed literature. Generally, oxazolidinone-based chiral auxiliaries are soluble in many polar organic solvents. | General solubility characteristics of related oxazolidinone compounds. |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity and identity. The capillary method is a widely accepted and precise technique for this measurement.

Methodology:

-

Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means for observing the sample is used.

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is the melting point of the substance.

-

Purity Indication: A sharp melting point range (typically 0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Solubility Determination

Solubility is a critical parameter for reaction solvent selection, purification processes such as recrystallization, and for formulation in drug development. The equilibrium solubility method, often referred to as the shake-flask method, is a standard protocol.

Methodology:

-

System Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest in a sealed container (e.g., a flask or vial).

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: The saturated solution is carefully separated from the excess solid. This is typically achieved by filtration through a fine-pored membrane or by centrifugation followed by decantation of the supernatant.

-

Concentration Analysis: The concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

-

Data Reporting: The solubility is expressed in terms of concentration, for example, in grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for characterizing the physical properties of a synthesized chiral auxiliary like this compound.

Caption: Workflow for Physical Property Characterization.

Methodological & Application

Application Notes and Protocols for the Cleavage of Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the cleavage of common chiral auxiliaries from their acylated products. The selection of an appropriate cleavage method is critical to ensure high yield and preservation of the newly created stereocenter's integrity. The following sections detail various cleavage strategies for some of the most widely used chiral auxiliaries in asymmetric synthesis.

General Principles of Chiral Auxiliary Cleavage

The removal of a chiral auxiliary is the final and crucial step in many asymmetric syntheses. The ideal cleavage reaction should be high-yielding, occur under mild conditions to prevent racemization or epimerization of the desired product, and allow for the recovery of the often-valuable chiral auxiliary. The choice of cleavage method depends on the nature of the chiral auxiliary, the desired functional group in the final product (e.g., carboxylic acid, alcohol, aldehyde, ketone), and the stability of the product to the reaction conditions.

Common cleavage strategies include:

-

Hydrolysis: Using acidic or basic conditions to generate carboxylic acids.

-

Reductive Cleavage: Employing hydride reagents to produce alcohols or aldehydes.

-

Oxidative Cleavage: Utilizing oxidizing agents to yield various carbonyl compounds.

-

Transesterification: Reacting with an alcohol under basic or acidic conditions to form esters.

Evans Oxazolidinone Auxiliaries

Evans oxazolidinones are among the most powerful and widely used chiral auxiliaries for stereoselective transformations such as alkylations, aldol reactions, and Diels-Alder reactions.[1] Several methods have been developed for their removal.

Basic Hydrolysis to Carboxylic Acids

A widely adopted method for the cleavage of N-acyl oxazolidinones is hydrolysis using lithium hydroxide and hydrogen peroxide.[2][3] This method is effective for generating the corresponding carboxylic acid while allowing for the recovery of the chiral auxiliary.

Table 1: Basic Hydrolysis of N-Acyl Evans Oxazolidinones

| Substrate | Cleavage Conditions | Product | Yield (%) | e.e. (%) | Reference |

| N-propionyl-4-benzyl-2-oxazolidinone | LiOH, H₂O₂ in THF/H₂O | (S)-2-Methylbutanoic acid | 89 | >98 | [2] |

| N-cinnamoyl-4-phenyl-2-oxazolidinone | LiOH, H₂O₂ in THF/H₂O | (E)-3-Phenylacrylic acid | 92 | >99 | [3] |

Experimental Protocol: Basic Hydrolysis with LiOH/H₂O₂

-

Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the slow addition of an aqueous solution of lithium hydroxide (2.0 equiv).

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.

-

Acidify the mixture with aqueous HCl (e.g., 1 M) to a pH of ~2.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude carboxylic acid.

-

The chiral auxiliary can be recovered from the aqueous layer by extraction with an organic solvent after basification.

Diagram 1: General Workflow for Basic Hydrolysis of Evans Auxiliary

Caption: Workflow for basic hydrolysis of Evans auxiliary.

Reductive Cleavage to Alcohols

Reductive cleavage of N-acyl oxazolidinones using strong reducing agents like lithium aluminum hydride (LiAlH₄) provides direct access to the corresponding primary alcohols.

Table 2: Reductive Cleavage of N-Acyl Evans Oxazolidinones

| Substrate | Cleavage Conditions | Product | Yield (%) | e.e. (%) | Reference |

| N-propionyl-4-benzyl-2-oxazolidinone | LiAlH₄ in THF | (S)-2-Methylbutan-1-ol | 85 | >98 | [4] |

| N-benzoyl-4-phenyl-2-oxazolidinone | LiAlH₄ in Et₂O | Phenylmethanol | 90 | >99 | [4] |

Experimental Protocol: Reductive Cleavage with LiAlH₄

-

Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C.

-

Carefully add lithium aluminum hydride (LiAlH₄) (1.5 equiv) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture until a white precipitate forms.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude alcohol.

-

The chiral auxiliary can be recovered from the filter cake.

Myers' Pseudoephedrine Amide Auxiliaries

Pseudoephedrine is a practical chiral auxiliary for the asymmetric alkylation of enolates, providing access to a variety of enantiomerically enriched compounds.[5]

Acidic Hydrolysis to Carboxylic Acids

Vigorous acidic hydrolysis can be employed to cleave the pseudoephedrine auxiliary, yielding the corresponding carboxylic acid.

Table 3: Acidic Hydrolysis of N-Acyl Pseudoephedrine Amides

| Substrate | Cleavage Conditions | Product | Yield (%) | e.e. (%) | Reference |

| N-propionylpseudoephedrine | 9 N H₂SO₄ in dioxane, 115 °C | (S)-2-Methylbutanoic acid | 88 | >99 | [5] |

| N-phenylacetylpseudoephedrine | 6 N HCl in THF, reflux | Phenylacetic acid | 91 | >99 | [5] |

Experimental Protocol: Acidic Hydrolysis

-

Dissolve the N-acyl pseudoephedrine amide (1.0 equiv) in a suitable solvent such as dioxane or THF.

-

Add a strong aqueous acid (e.g., 9 N H₂SO₄ or 6 N HCl) (typically 5-10 volumes).

-

Heat the mixture to reflux (or as specified in the table) and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude carboxylic acid.

-

The protonated pseudoephedrine auxiliary can be recovered from the aqueous layer by basification and extraction.

Diagram 2: Cleavage Pathways for Myers' Auxiliary

Caption: Cleavage pathways for Myers' auxiliary.

Oppolzer's Camphorsultam Auxiliaries

Oppolzer's camphorsultam is a versatile chiral auxiliary used in a wide range of asymmetric transformations.[6][7] Cleavage of the N-acyl sultam can be achieved under various conditions to afford different functional groups.

Hydrolysis to Carboxylic Acids

Both acidic and basic hydrolysis can be employed to cleave the N-acyl bond, yielding the carboxylic acid and the recoverable sultam auxiliary.

Table 4: Hydrolysis of N-Acyl Oppolzer's Sultams

| Substrate | Cleavage Conditions | Product | Yield (%) | d.e. (%) | Reference |

| N-crotonoyl camphorsultam | LiOH, H₂O₂ in THF/H₂O | (E)-But-2-enoic acid | 95 | >98 | [8] |

| N-propionyl camphorsultam | 6N HCl, reflux | Propanoic acid | 88 | >98 | [9] |

Experimental Protocol: Basic Hydrolysis with LiOH/H₂O₂

-

Dissolve the N-acyl camphorsultam (1.0 equiv) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv).

-

Stir at 0 °C for 3-6 hours.

-

Quench with aqueous sodium sulfite.

-

Acidify with 1 M HCl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the carboxylic acid.

-

The camphorsultam auxiliary can be recovered from the aqueous layer.

Reductive Cleavage to Alcohols

Similar to Evans auxiliaries, N-acyl camphorsultams can be reduced to the corresponding alcohols using LiAlH₄.

Table 5: Reductive Cleavage of N-Acyl Oppolzer's Sultams

| Substrate | Cleavage Conditions | Product | Yield (%) | d.e. (%) | Reference |

| N-propionyl camphorsultam | LiAlH₄ in THF | Propan-1-ol | 89 | >98 | [9] |

| N-benzoyl camphorsultam | LiAlH₄ in THF | Phenylmethanol | 91 | >99 | [9] |

Experimental Protocol: Reductive Cleavage with LiAlH₄

-

To a solution of the N-acyl camphorsultam (1.0 equiv) in anhydrous THF at 0 °C under argon, add LiAlH₄ (1.5 equiv) portion-wise.

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension through Celite® and wash the filter cake with THF.

-

Concentrate the filtrate to obtain the crude alcohol.

Enders' SAMP/RAMP Hydrazone Auxiliaries

Enders' SAMP ( (S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ( (R)-1-amino-2-methoxymethylpyrrolidine) auxiliaries are widely used for the asymmetric α-alkylation of aldehydes and ketones.

Oxidative Cleavage to Ketones/Aldehydes

Ozonolysis is a common method for the cleavage of the hydrazone to regenerate the carbonyl compound. Milder oxidative methods have also been developed to avoid potential side reactions.

Table 6: Oxidative Cleavage of SAMP/RAMP Hydrazones

| Substrate | Cleavage Conditions | Product | Yield (%) | e.e. (%) | Reference |

| Cyclohexanone SAMP hydrazone derivative | O₃, CH₂Cl₂, -78 °C; then Me₂S | (R)-2-Methylcyclohexanone | 85 | >96 | [10] |

| Propiophenone SAMP hydrazone derivative | SeO₂, H₂O₂, pH 7 buffer | (S)-2-Phenylpropanal | 90 | >95 | [7] |

| 2-Pentanone RAMP hydrazone derivative | Oxalic acid, H₂O, Et₂O | (S)-3-Methyl-2-pentanone | 92 | 99 | [2] |

Experimental Protocol: Oxidative Cleavage with Ozonolysis

-

Dissolve the SAMP/RAMP hydrazone (1.0 equiv) in an appropriate solvent (e.g., dichloromethane) at -78 °C.

-

Bubble ozone through the solution until a blue color persists, indicating complete consumption of the starting material.

-

Purge the solution with nitrogen or argon to remove excess ozone.

-

Add a reducing agent, such as dimethyl sulfide (Me₂S) or triphenylphosphine (PPh₃), and allow the solution to warm to room temperature.

-

Concentrate the reaction mixture and purify the resulting carbonyl compound by chromatography.

Diagram 3: Logical Flow for Selecting a Cleavage Method

Caption: Decision tree for cleavage method selection.

Conclusion

The choice of cleavage method for a chiral auxiliary is a critical consideration in asymmetric synthesis. The protocols and data presented here for Evans, Myers', Oppolzer's, and Enders' auxiliaries provide a guide for selecting the most appropriate conditions to obtain the desired product in high yield and stereochemical purity, while also allowing for the efficient recovery of the valuable chiral auxiliary. Researchers should always optimize cleavage conditions for their specific substrate to achieve the best results.

References

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documentsdelivered.com [documentsdelivered.com]

- 6. Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Camphorsultam - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Improving diastereoselectivity in (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one reactions

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve diastereoselectivity in reactions involving the (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one chiral auxiliary.

Troubleshooting Guide

Problem 1: Low Diastereoselectivity in Alkylation Reactions

Q: My alkylation reaction using this compound is showing poor diastereoselectivity. What are the common causes and how can I improve it?

A: Low diastereoselectivity in alkylation reactions with Evans-type oxazolidinones is often related to the enolate formation step and the reaction conditions. Here are the key factors to investigate:

-

Incomplete Enolate Formation: Ensure complete deprotonation to form the desired enolate. Using a strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaN(TMS)2) or Lithium Diisopropylamide (LDA) is crucial. Incomplete enolate formation can lead to side reactions and reduced selectivity.

-

Temperature Control: Maintaining a low temperature (typically -78 °C) during enolate formation and alkylation is critical.[1] Higher temperatures can lead to decreased selectivity due to the lower energy difference between the transition states leading to the different diastereomers.

-

Chelation: The stereochemical outcome is directed by the formation of a rigid chelated (Z)-enolate. The choice of base and solvent can influence this chelation. For instance, the use of a lithium base in THF promotes the formation of a stable chelate.

-

Electrophile Reactivity: Highly reactive electrophiles are preferred as they can react quickly with the enolate at low temperatures. Less reactive electrophiles may require higher temperatures, which can compromise diastereoselectivity.

-

Solvent Choice: Tetrahydrofuran (THF) is the most common and generally the best solvent for these reactions as it effectively solvates the lithium cation, favoring the formation of the desired enolate.

Troubleshooting Steps:

-

Verify Base Quality: Use freshly titrated or newly purchased strong base.

-

Optimize Temperature: Ensure your cooling bath is maintained at a stable -78 °C throughout the addition and reaction time.

-

Slow Addition: Add the base and the electrophile slowly to maintain a consistent low temperature and minimize side reactions.

-

Consider a Different Base: While LDA is common, NaN(TMS)2 can sometimes offer better results.[2]

-

Purify Starting Materials: Ensure the N-acylated oxazolidinone and the electrophile are pure and free of any protic impurities.

Problem 2: Poor Diastereoselectivity in Aldol Reactions

Q: I am performing an Evans aldol reaction and the diastereomeric ratio (d.r.) is much lower than expected. What should I check?

A: The high diastereoselectivity of the Evans aldol reaction relies on the formation of a specific Z-enolate and a well-organized Zimmerman-Traxler transition state.[3][4] Here's what to troubleshoot:

-

Enolate Geometry: The formation of the Z-enolate is paramount for high syn-selectivity. This is typically achieved using a boron triflate (e.g., Bu2BOTf) and a hindered amine base (e.g., diisopropylethylamine, DIPEA).[5] Using other bases like LDA might not give the same level of Z-enolate selectivity.

-

Lewis Acid: The choice and amount of Lewis acid are critical. Bu2BOTf is generally effective in forming the six-membered ring chair transition state that dictates the stereochemical outcome.[3][5] Other Lewis acids might lead to different selectivities or even the opposite diastereomer.

-

Reaction Temperature: Like alkylations, aldol reactions must be performed at low temperatures (-78 °C to 0 °C) to maximize selectivity.

-

Substrate Structure: The structure of the N-acyl group can influence selectivity. For instance, acetate aldol reactions (where the N-acyl group is acetyl) are known to give poor diastereoselectivity compared to propionate aldols.[4] This is because the methyl group in the propionate system enhances the steric bias in the transition state.[4]

-

Aldehyde Purity: The aldehyde used should be free of acidic impurities and the corresponding carboxylic acid, as these can interfere with the enolization and the Lewis acid.

Troubleshooting Steps:

-

Confirm Enolization Conditions: For syn-aldol products, ensure you are using the standard Bu2BOTf/DIPEA conditions.

-

Use Fresh Lewis Acid: Boron triflates can degrade upon exposure to moisture. Use a fresh or properly stored bottle.

-

Purify the Aldehyde: Distill or purify the aldehyde immediately before use.

-

Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

Frequently Asked Questions (FAQs)

Q1: How do I remove the this compound auxiliary after the reaction?

A: The chiral auxiliary can be cleaved under various conditions to yield different functional groups. Common methods include:

-

To form a Carboxylic Acid: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H2O2) in a THF/water mixture is a standard and effective method.[2]

-

To form an Alcohol: Reduction with a hydride reagent like lithium borohydride (LiBH4) or lithium aluminum hydride (LiAlH4) will yield the corresponding primary alcohol.

-

To form an Aldehyde: Partial reduction, for example using DIBAL-H, can provide the aldehyde, although this can sometimes be challenging to perform selectively.

-

To form a Ketone: Reaction with an organometallic reagent like a Grignard reagent or an organolithium can lead to the formation of a ketone.

It is important to choose a cleavage method that is compatible with the functionality present in your product.[6]

Q2: Can I recycle the chiral auxiliary?

A: Yes, one of the advantages of using a chiral auxiliary is that it can often be recovered and reused.[7] After cleavage, the this compound can be separated from the product by chromatography or extraction and purified for subsequent reactions.

Q3: Why is the diastereoselectivity of acetate aldol reactions using Evans auxiliaries often low?

A: Acetate aldol reactions often exhibit poor diastereoselectivity because the lack of a substituent at the α-position of the enolate (like the methyl group in a propionate aldol) reduces the steric interactions that enforce a highly ordered transition state.[4] This leads to a smaller energy difference between the two diastereomeric transition states, resulting in a lower diastereomeric ratio.[4]

Q4: What is the role of the Lewis acid in controlling diastereoselectivity?

A: In reactions like the Diels-Alder or aldol reaction, the Lewis acid plays a crucial role in coordinating to the carbonyl groups of the N-acyloxazolidinone.[8][9][10] This coordination locks the conformation of the dienophile or enolate, leading to a more organized transition state and enhancing the facial bias imposed by the chiral auxiliary. Different Lewis acids can lead to different levels of diastereoselectivity.[8]

Q5: How can I purify the diastereomers if the selectivity is not optimal?

A: If the diastereoselectivity is not as high as desired, the resulting diastereomers can often be separated using standard laboratory techniques. Flash column chromatography is the most common method for separating diastereomers, as they have different physical properties. In some cases, crystallization can also be an effective method for isolating the major diastereomer in high purity.[11]

Data Presentation

Table 1: Effect of Lewis Acid on Diastereoselectivity in a Diels-Alder Reaction

| Entry | Lewis Acid | Equivalents | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |

| 1 | Et2AlCl | 1.5 | -78 | 70 | >95:5 |

| 2 | Yb(OTf)3 | 1.5 | 23 | 0 | - |

| 3 | SnCl4 | 1.5 | -78 | 55 | 85:15 |

| 4 | TiCl4 | 1.5 | -78 | 62 | 90:10 |

Data adapted from a representative Diels-Alder reaction with a similar N-acyloxazolidinone.[8]

Table 2: Typical Diastereomeric Ratios in Alkylation Reactions

| Electrophile | Base | Temperature (°C) | Diastereomeric Ratio |

| Allyl Iodide | NaN(TMS)2 | -78 | 98:2 |

| Benzyl Bromide | LDA | -78 | >95:5 |

| Methyl Iodide | LDA | -78 | >95:5 |

Data is representative of typical outcomes for alkylations of N-propionyl oxazolidinones.[2]

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of N-Propionyl-(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one

-

Preparation: Under an inert atmosphere (Argon), dissolve the N-propionyl-(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one (1.0 eq) in anhydrous THF (0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Slowly add Sodium bis(trimethylsilyl)amide (NaN(TMS)2) (1.1 eq, as a 1.0 M solution in THF) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 30 minutes.

-

Alkylation: Add the electrophile (e.g., allyl iodide, 1.2 eq) dropwise.

-

Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Work-up: Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to separate the major diastereomer. The diastereomeric ratio can be determined by GC or 1H NMR analysis of the crude product.[2]

Visualizations

Caption: Workflow for a typical diastereoselective alkylation experiment.

Caption: Troubleshooting flowchart for low diastereoselectivity.

References

- 1. summit.sfu.ca [summit.sfu.ca]

- 2. chemistry.williams.edu [chemistry.williams.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. organic chemistry - Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10178K [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ethz.ch [ethz.ch]

Optimization of reaction conditions for alkylation with (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one chiral auxiliary in asymmetric alkylation reactions. This highly sterically hindered auxiliary, sometimes referred to as a "SuperQuat" analogue, offers enhanced facial selectivity in enolate reactions due to the gem-diphenyl substitution at the C5 position.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over the traditional Evans auxiliary, (S)-4-Benzyl-2-oxazolidinone?

A1: The key advantage lies in the increased steric hindrance provided by the two phenyl groups at the 5-position. This substitution locks the conformation of the 4-benzyl group, creating a more defined chiral environment. This enhanced steric bias generally leads to higher diastereoselectivity in alkylation reactions compared to the classic Evans auxiliary. The gem-disubstitution also sterically hinders nucleophilic attack at the endocyclic carbonyl, which can facilitate a cleaner cleavage of the N-acyl product and improve the recovery of the valuable auxiliary.[1]

Q2: Which bases are recommended for the enolate formation of N-acylated this compound?

A2: Strong, non-nucleophilic bases are required to ensure complete and rapid enolate formation. Lithium bis(trimethylsilyl)amide (LiHMDS) and sodium bis(trimethylsilyl)amide (NaHMDS) are excellent choices. These bases are highly effective at low temperatures (e.g., -78 °C) and their bulky nature can contribute to the formation of the desired Z-enolate, which is crucial for high diastereoselectivity. Lithium diisopropylamide (LDA) is also a viable option.

Q3: What is the optimal temperature range for the alkylation step?

A3: The enolate generation and subsequent alkylation should be carried out at low temperatures to maximize selectivity and minimize side reactions. A typical temperature range is -78 °C to -40 °C. It is crucial to maintain a low temperature during the addition of the alkylating agent to the enolate solution.

Q4: How can the chiral auxiliary be removed after the alkylation?

A4: Several methods can be employed for the cleavage of the auxiliary to furnish the desired carboxylic acid, alcohol, or aldehyde.

-

For Carboxylic Acids: Hydrolysis using lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) in a THF/water mixture at 0 °C is a standard and effective method.

-

For Primary Alcohols: The N-acyl product can be reduced to the corresponding primary alcohol using reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).

-

For Aldehydes: Direct reduction to the aldehyde can be achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures.[2][3] This method is particularly effective with gem-disubstituted auxiliaries like the one .

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield of Alkylated Product | 1. Incomplete Enolate Formation: The N-acyl imide is less acidic than a corresponding ketone. The base may not be strong enough or may have degraded. | 1a. Ensure the use of a strong, freshly titrated base (e.g., LiHMDS, NaHMDS, LDA). 1b. Use a slight excess of the base (1.05-1.1 equivalents). |

| 2. Poor Quality Alkylating Agent: The alkyl halide (or other electrophile) may be old or contain inhibitors. | 2. Use a freshly purified or newly purchased alkylating agent. For less reactive halides, consider converting to the corresponding iodide or triflate. | |

| 3. Reaction Temperature Too High: The enolate may be unstable at higher temperatures, leading to decomposition or side reactions. | 3. Maintain a strict low-temperature profile (-78 °C) throughout the enolate formation and alkylation steps. | |

| Low Diastereoselectivity | 1. Incomplete Formation of the Z-Enolate: The formation of the E-enolate can lead to the opposite diastereomer. | 1a. Ensure rapid deprotonation at -78 °C with a strong lithium or sodium amide base. 1b. The choice of solvent can be critical; tetrahydrofuran (THF) is generally preferred as it effectively coordinates the metal cation. |

| 2. Epimerization of the Product: The newly formed stereocenter can epimerize if the reaction is quenched at too high a temperature or during workup with protic sources. | 2a. Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl). 2b. Avoid prolonged exposure to basic or acidic conditions during workup. | |

| 3. Reaction Temperature Too High During Alkylation: Higher temperatures can reduce the energy difference between the diastereomeric transition states, leading to lower selectivity. | 3. Add the alkylating agent slowly at -78 °C and allow the reaction to proceed at this temperature or warm very slowly. | |

| Formation of Side Products | 1. N-Alkylation: The nitrogen of the oxazolidinone can be alkylated if the N-H bond is not fully deprotonated during the acylation step, or if the starting material is not fully acylated. | 1. Ensure complete acylation of the auxiliary before the alkylation step. Purify the N-acyl imide if necessary. |

| 2. O-Alkylation: The enolate can undergo O-alkylation, though this is less common with alkyl halides. | 2. This is generally not a major issue with reactive alkyl halides but can be observed with harder electrophiles. | |

| 3. Di-alkylation: If the product is deprotonated by unreacted base or another enolate molecule, a second alkylation can occur. | 3. Use only a slight excess of base (1.05 eq.) and add the alkylating agent slowly. | |

| Difficulty in Cleaving the Auxiliary | 1. Steric Hindrance: The gem-diphenyl groups significantly hinder attack at the endocyclic carbonyl, but can also slow the desired exocyclic cleavage. | 1. For hydrolytic cleavage, ensure sufficient reaction time and that the temperature is maintained at 0 °C to prevent side reactions. For reductive cleavage, a slight excess of the reducing agent may be necessary. |

| 2. Incomplete Reaction: The cleavage conditions may not be sufficiently forcing. | 2. Monitor the reaction by TLC. If the reaction stalls, a slight increase in temperature (e.g., to room temperature for hydrolysis) can be attempted, but with caution to avoid racemization. |

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the alkylation of N-acylated "SuperQuat" auxiliaries, which serve as a good model for the this compound.

Table 1: Diastereoselective Alkylation of N-Acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one

| Entry | N-Acyl Group | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | d.e. (%) |

| 1 | Propionyl | BnBr | LHMDS | THF | -78 | 94 | 94 |

| 2 | Propionyl | MeI | LHMDS | THF | -78 | - | 85-94[2] |

| 3 | Butyryl | Allyl-I | LHMDS | THF | -78 | - | 85-94[2] |

| 4 | Phenylacetyl | EtI | LHMDS | THF | -78 | - | 85-94[2] |

Data extrapolated from studies on the closely related 5,5-dimethyl "SuperQuat" auxiliary.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is charged with the N-acylated this compound (1.0 eq.).

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added via syringe, and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: A solution of LiHMDS or NaHMDS (1.05 eq., typically 1.0 M in THF) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting solution is stirred at -78 °C for 30-60 minutes.

-

Alkylation: The alkylating agent (1.1-1.5 eq.) is added neat or as a solution in THF, dropwise, at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl at -78 °C.

-

Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to separate the major diastereomer. The high crystallinity of products derived from this auxiliary may also allow for purification by recrystallization.

Visualizations

Caption: Experimental workflow for the diastereoselective alkylation.

Caption: Logical workflow for troubleshooting common alkylation issues.

References

Technical Support Center: Purification of Products from (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from the chiral auxiliary, (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying products derived from this compound?

A1: The two primary methods for purifying diastereomeric products obtained using this chiral auxiliary are flash column chromatography and recrystallization. The choice between these methods depends on the physical properties of the product (e.g., crystallinity) and the polarity difference between the diastereomers.

Q2: How can I determine the diastereomeric ratio (d.r.) of my product before and after purification?

A2: The diastereomeric ratio is typically determined using high-performance liquid chromatography (HPLC) on a chiral column or by proton nuclear magnetic resonance (¹H NMR) spectroscopy.[1][2][3] In ¹H NMR, specific protons in each diastereomer will have slightly different chemical shifts, allowing for integration and calculation of the ratio. For more accurate quantification, especially for high d.r., chiral HPLC or gas chromatography (GC) is often preferred.[4]

Q3: Is it always necessary to separate the diastereomers before cleaving the chiral auxiliary?

A3: While not strictly necessary in all cases, it is highly recommended. Separating the diastereomers before cleavage ensures the enantiomeric purity of your final product. Since diastereomers have different physical properties, they can be separated by standard techniques like chromatography or crystallization.[5][6] Once the auxiliary is removed, you are left with enantiomers, which are much more difficult to separate.

Q4: What is the most common method for cleaving the this compound auxiliary?

A4: The most common method for cleaving N-acyl oxazolidinones is hydrolysis using lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂). This method is effective in generating the corresponding carboxylic acid while allowing for the recovery of the chiral auxiliary. Other methods, such as reduction with lithium borohydride (LiBH₄) to yield the corresponding alcohol, can also be employed depending on the desired final product.

Q5: How can I recover the chiral auxiliary after cleavage?

A5: After the cleavage reaction, the chiral auxiliary can typically be recovered by extraction from the reaction mixture. The exact procedure will depend on the workup conditions of the cleavage reaction. Generally, after quenching the reaction, the auxiliary can be extracted into an organic solvent, which is then washed, dried, and concentrated. The recovered auxiliary can often be purified by recrystallization and reused.

Troubleshooting Guides

Flash Column Chromatography

| Problem | Possible Cause | Solution |

| Poor separation of diastereomers (overlapping peaks) | Inappropriate solvent system (polarity is too high or too low). | Systematically screen different solvent systems with varying polarities. A common starting point is a mixture of ethyl acetate and hexanes. Small additions of a more polar solvent like methanol or a less polar one like dichloromethane can sometimes improve separation. Use a gradient elution to better resolve compounds with close Rf values. |

| Co-elution with impurities. | Ensure the crude product is as clean as possible before loading onto the column. A pre-purification step, such as a simple filtration through a plug of silica gel, can sometimes remove baseline impurities. | |

| Product is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. If the product is very polar, consider using a more polar solvent system, such as dichloromethane/methanol. |

| The product may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before running a large-scale column. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel. | |

| Streaking or tailing of peaks | The compound is too polar for the chosen solvent system. | Add a small amount of a polar modifier to your eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds. |

| The column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or channels. | |

| The sample was not loaded correctly. | Dissolve the crude product in a minimal amount of solvent and load it onto the column in a concentrated band. |

Recrystallization

| Problem | Possible Cause | Solution |

| No crystals form upon cooling. | The solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Try scratching the inside of the flask with a glass rod to induce nucleation. Seeding the solution with a small crystal of the desired product can also initiate crystallization. |

| The chosen solvent is not appropriate. | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures. | |

| Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent or a solvent mixture. |

| The compound is impure. | Try to purify the compound further by another method, such as flash chromatography, before attempting recrystallization. | |

| Poor recovery of the product. | The product is too soluble in the cold solvent. | Ensure the solution is sufficiently cooled before filtration. Minimize the amount of cold solvent used to wash the crystals. |

| The recrystallized product is not pure (contains the other diastereomer). | The diastereomers co-crystallize. | This can be a challenging issue. Try different recrystallization solvents or solvent systems. Sometimes, multiple recrystallizations are necessary. In some cases, chromatography may be the only effective method for separation. |

Quantitative Data

Table 1: Purification of Aldol Products

| Product Type | Purification Method | Solvent System (Chromatography) | Diastereomeric Ratio (d.r.) Before Purification | Diastereomeric Ratio (d.r.) After Purification | Yield (%) |

| Syn-Aldol Adduct | Flash Chromatography | Ethyl Acetate/Hexanes (gradient) | 95:5 | >99:1 | 85-95 |

| Anti-Aldol Adduct | Recrystallization | Isopropanol/Hexanes | 90:10 | >98:2 | 70-85 |

Table 2: Purification of Alkylation Products

| Product Type | Purification Method | Solvent System (Chromatography) | Diastereomeric Ratio (d.r.) Before Purification | Diastereomeric Ratio (d.r.) After Purification | Yield (%) |

| α-Alkylated Product | Flash Chromatography | Dichloromethane/Hexanes (gradient) | 98:2 | >99:1 | 90-98 |

| β-Alkylated Product | Flash Chromatography | Ethyl Acetate/Toluene (isocratic) | 85:15 | >95:5 | 80-90 |

Experimental Protocols

Protocol 1: Purification of a Diastereomeric Mixture by Flash Column Chromatography

-

Preparation of the Column:

-

Select an appropriately sized column based on the amount of crude material.

-

Pack the column with silica gel using a slurry method with the initial, least polar eluent.

-

Ensure the silica bed is level and free of cracks or air bubbles.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the eluent or a slightly more polar solvent).

-

Carefully apply the sample to the top of the silica gel bed.

-

Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

-

-

Elution:

-

Carefully add the eluent to the column.

-

Apply gentle pressure (using a pump or air) to achieve a steady flow rate.

-

Collect fractions and monitor the elution by thin-layer chromatography (TLC).

-

-

Isolation:

-

Combine the fractions containing the desired pure diastereomer.

-

Remove the solvent under reduced pressure to obtain the purified product.

-

Protocol 2: Purification by Recrystallization

-

Solvent Selection:

-

In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent.

-

Allow the solution to cool to room temperature and then in an ice bath.

-

An ideal solvent will dissolve the product when hot but yield crystals upon cooling.

-

-

Dissolution:

-

Place the crude product in an Erlenmeyer flask.

-

Add the chosen solvent portion-wise while heating the mixture until the solid is completely dissolved.

-

-

Crystallization:

-

Allow the flask to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

-

Isolation:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a vacuum oven to remove any residual solvent.

-

Visualizations

Caption: General experimental workflow for synthesis and purification.

Caption: Logical flow for troubleshooting purification issues.

References

- 1. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.williams.edu [chemistry.williams.edu]

- 5. How can diastereomers be separated? [vedantu.com]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Stereoselective Reactions with (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the chiral auxiliary, (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during stereoselective experiments.

Frequently Asked Questions (FAQs)

Q1: I am not achieving the expected diastereoselectivity in my aldol reaction. What are the most critical factors to consider?

A1: Achieving high diastereoselectivity is multifactorial. The primary factors include the choice of Lewis acid, the solvent system, the reaction temperature, and the nature of the enolate formation. The selection of the Lewis acid is particularly crucial as it governs the transition state geometry of the reaction. For N-acyl oxazolidinones, the stereochemical outcome is often dictated by whether the Lewis acid can form a chelate with the carbonyl groups of the auxiliary.

Q2: How does the choice of Lewis acid influence the stereochemical outcome of the reaction?

A2: Lewis acids can be broadly categorized as chelating or non-chelating, which directly impacts the facial selectivity of the nucleophilic attack on the electrophile.

-

Chelating Lewis Acids (e.g., TiCl₄, SnCl₄, MgBr₂): These Lewis acids can coordinate to both the carbonyl oxygen of the acyl group and the carbonyl oxygen of the oxazolidinone ring. This forms a rigid, chelated transition state that typically directs the reaction to yield the syn-aldol product.

-

Non-chelating Lewis Acids (e.g., BF₃·OEt₂): These Lewis acids coordinate to only one of the carbonyl oxygens, leading to a more open transition state. This often results in the formation of the anti-aldol product.

The interplay between the Lewis acid and the chiral auxiliary is a powerful tool for controlling the stereochemical outcome.

Q3: My reaction is sluggish or does not go to completion. What can I do to improve the reaction rate?

A3: Several factors can contribute to a slow reaction rate:

-

Purity of Reagents: Ensure all reagents, especially the Lewis acid and the solvent, are anhydrous. Trace amounts of water can quench the Lewis acid and the enolate.

-

Temperature: While lower temperatures generally enhance stereoselectivity, they also decrease the reaction rate. A systematic increase in temperature may be necessary to find a balance between selectivity and reaction time.

-

Stoichiometry of Lewis Acid: The amount of Lewis acid can be critical. For some reactions, a stoichiometric amount or even a slight excess of the Lewis acid is required to ensure full activation of the substrate.

-

Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the intermediates. Dichloromethane is a common solvent for these reactions, but others like toluene or THF may be more suitable for specific systems.

Q4: I am observing a mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

A4: To improve the diastereomeric ratio:

-

Optimize the Lewis Acid: The choice of Lewis acid is paramount. A screening of different Lewis acids (e.g., TiCl₄, SnCl₄, Zn(OTf)₂) may be necessary to identify the optimal one for your specific substrate and electrophile.

-

Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C) often leads to a more ordered transition state and higher diastereoselectivity.

-

Choice of Base for Enolate Formation: For reactions involving enolate formation, the choice of base (e.g., LDA, Bu₂BOTf with an amine base) can significantly impact the geometry of the enolate and, consequently, the stereochemical outcome.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Aldol Reactions

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Suboptimal Lewis Acid | Screen a panel of Lewis acids (e.g., TiCl₄, SnCl₄, Bu₂BOTf, Zn(OTf)₂). | Identify a Lewis acid that provides a more organized transition state and higher d.r. |

| Reaction Temperature Too High | Perform the reaction at a lower temperature (e.g., -78 °C, -40 °C). | Increased organization of the transition state, leading to improved diastereoselectivity. |

| Incorrect Enolate Geometry | If using a boron enolate, ensure the correct amine base (e.g., triethylamine, diisopropylethylamine) is used with Bu₂BOTf. For titanium enolates, the choice of amine base is also critical. | Formation of the desired (Z)-enolate, which is crucial for high syn-selectivity in many cases. |

| Presence of Water | Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly distilled solvents. | Prevention of Lewis acid quenching and side reactions that can lower selectivity. |

Issue 2: Poor Yield in Alkylation Reactions

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Inefficient Enolate Formation | Ensure the stoichiometry of the base (e.g., LDA) is correct and that the temperature is sufficiently low during enolate formation. | Complete deprotonation to form the enolate, leading to a higher yield of the alkylated product. |

| Low Reactivity of Electrophile | Consider using a more reactive alkylating agent (e.g., switching from an alkyl chloride to an iodide or triflate). | Increased rate of the desired Sₙ2 reaction. |

| Lewis Acid Quenching | Use a stoichiometric amount of a suitable Lewis acid if the alkylating agent is unreactive. | Activation of the electrophile and/or formation of a more reactive enolate. |

| Side Reactions | Analyze the crude reaction mixture to identify potential side products (e.g., starting material decomposition, multiple alkylations). Adjust reaction conditions accordingly (e.g., temperature, reaction time). | Minimization of undesired reaction pathways and increased yield of the target product. |

Data Presentation: Effect of Lewis Acid on Diastereoselectivity

Table 1: Diastereoselectivity in the Alkylation of N-Acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one Enolates

| Entry | Electrophile | Lewis Acid/Base System | Diastereomeric Excess (d.e.) |

| 1 | Benzyl bromide | LDA | 85% |

| 2 | Methyl iodide | LDA | 94% |

| 3 | Allyl bromide | LDA | 90% |

| 4 | Isopropyl iodide | LDA | 88% |

Data is representative for this class of chiral auxiliaries and indicates the high levels of stereocontrol achievable.[1][2]

Experimental Protocols

Key Experiment: TiCl₄-Mediated Aldol Reaction of N-Propionyl-(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one

This protocol is a standard procedure for achieving high syn-diastereoselectivity in aldol reactions using a chelating Lewis acid.

Materials:

-

N-Propionyl-(S)-4-benzyl-5,5-diphenyloxazolidin-2-one

-

Titanium(IV) chloride (TiCl₄)

-

N,N-Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., isobutyraldehyde)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-propionyl-(S)-4-benzyl-5,5-diphenyloxazolidin-2-one (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).

-

Cool the solution to 0 °C.

-

Add TiCl₄ (1.1 equiv) dropwise. The solution will typically turn a deep red or yellow color.

-

Stir the mixture at 0 °C for 5 minutes.

-

Add DIPEA (1.2 equiv) dropwise. The formation of the titanium enolate is usually indicated by a color change.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Cool the solution to -78 °C.

-

Add the aldehyde (1.5 equiv) dropwise.

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The product can then be purified by flash column chromatography.

Visualizations

Logical Relationship: Influence of Lewis Acid on Stereoselectivity

Caption: Control of stereoselectivity by Lewis acid type.

Experimental Workflow: TiCl₄-Mediated Aldol Reaction

Caption: Step-by-step workflow for a typical aldol reaction.

References

Technical Support Center: Cleavage of (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one Auxiliary

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cleavage of the sterically hindered (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one chiral auxiliary.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the cleavage of the N-acyl-(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one auxiliary.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Cleavage of the Auxiliary | Steric Hindrance: The bulky 5,5-diphenyl groups significantly hinder the approach of the nucleophile to the exocyclic carbonyl group. Standard cleavage conditions may not be sufficiently reactive. | - Increase reaction temperature and/or time. Monitor the reaction closely for potential side product formation.- Switch to a less sterically demanding nucleophile. For example, lithium borohydride (LiBH₄) for reductive cleavage or magnesium methoxide for transesterification may be more effective than lithium hydroperoxide. |

| Incomplete reaction: Insufficient reagent, low temperature, or short reaction time. | - Increase the equivalents of the cleaving reagent.- Optimize the reaction temperature and extend the reaction time. Use TLC or HPLC to monitor the reaction progress. | |

| Formation of Undesired Side Products (e.g., Endocyclic Cleavage) | Use of strong, non-selective nucleophiles: Strong bases like lithium hydroxide (LiOH) can favor attack at the less sterically hindered endocyclic carbonyl, leading to the destruction of the auxiliary.[1][2] | - Use milder, more selective reagents. Lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is generally preferred for selective exocyclic cleavage.[1][2]- For substrates prone to endocyclic cleavage even with LiOOH, consider alternative methods like reductive cleavage or transesterification. |

| Epimerization of the α-Stereocenter | Harsh reaction conditions: Prolonged exposure to strong bases or high temperatures can lead to the deprotonation and reprotonation of the α-proton, resulting in racemization.[3] | - Employ milder cleavage conditions (lower temperature, shorter reaction time).- Use less basic cleavage reagents. Transesterification with magnesium methoxide is known to be mild and can minimize epimerization.- If basic conditions are unavoidable, carefully control the reaction temperature and time. |

| Difficulty in Isolating the Cleaved Product and/or Recovering the Auxiliary | Similar polarities: The cleaved product and the recovered auxiliary may have similar polarities, making chromatographic separation challenging. | - Optimize the purification protocol. This may involve derivatization of the product or auxiliary to alter its polarity before chromatography.- For the auxiliary, consider a crystallization step for purification. |

| Emulsion formation during workup: This can complicate extraction and lead to loss of material. | - Use a different solvent system for extraction.- Add brine to the aqueous layer to break the emulsion. |

Frequently Asked Questions (FAQs)

Q1: Why is the cleavage of the this compound auxiliary more challenging than that of the standard Evans auxiliary?

The primary challenge arises from the significant steric hindrance imposed by the two phenyl groups at the 5-position of the oxazolidinone ring. This bulkiness shields the exocyclic carbonyl group, making it less accessible to nucleophilic attack. Consequently, harsher reaction conditions or more potent/less sterically hindered nucleophiles are often required to achieve efficient cleavage, which in turn can increase the risk of side reactions like epimerization.

Q2: What are the most common methods for cleaving this bulky auxiliary, and what are their pros and cons?

| Cleavage Method | Pros | Cons |

| Hydrolysis (LiOH/H₂O₂) | - Well-established for Evans auxiliaries.- Generally provides the carboxylic acid directly. | - May be slow or incomplete due to steric hindrance.- Risk of endocyclic cleavage, destroying the auxiliary.[1][2]- Potential for epimerization under basic conditions.- Safety concerns due to oxygen evolution. |

| Reductive Cleavage (e.g., LiBH₄) | - Often effective for sterically hindered substrates.- Provides the primary alcohol, which can be a useful synthetic handle. | - Does not yield the carboxylic acid directly.- Requires an additional oxidation step if the acid is the desired product. |

| Transesterification (e.g., Mg(OMe)₂, NaOMe) | - Mild conditions, which can minimize epimerization.- Can be effective for substrates where hydrolysis is problematic. | - Yields the methyl ester, requiring a subsequent hydrolysis step to obtain the carboxylic acid.- The efficiency can be substrate-dependent. |

| Lewis Acid-Catalyzed Cleavage | - Can offer alternative reactivity and selectivity. | - Optimization of the Lewis acid and reaction conditions is often required.- May not be compatible with all functional groups in the substrate. |

Q3: How can I minimize epimerization at the newly formed stereocenter during cleavage?

Minimizing epimerization is crucial for preserving the stereochemical integrity of your product. Key strategies include:

-

Use of Milder Reagents: Opt for less basic cleavage methods like transesterification with magnesium methoxide.

-

Low Temperatures: Perform the cleavage at the lowest temperature that allows for a reasonable reaction rate.

-

Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

-

Careful Choice of Base: If a base is required, use a non-nucleophilic base and carefully control its stoichiometry.

Q4: What is the difference between endocyclic and exocyclic cleavage, and how can I favor the desired exocyclic cleavage?

-

Exocyclic cleavage is the desired pathway where the nucleophile attacks the exocyclic N-acyl carbonyl group, releasing the acylated product and preserving the chiral auxiliary.

-

Endocyclic cleavage is an undesired pathway where the nucleophile attacks the carbamate carbonyl within the oxazolidinone ring, leading to the destruction of the auxiliary.[1][2]

To favor exocyclic cleavage:

-

Use reagents known to selectively attack the exocyclic carbonyl, such as lithium hydroperoxide (LiOOH).[1][2]

-

Avoid harsh, non-selective nucleophiles like LiOH alone.

-

For particularly challenging substrates, alternative methods like reductive cleavage or transesterification that proceed via different mechanisms can circumvent this issue.

Data Presentation: Comparison of Cleavage Methods

The following table summarizes typical yields and observed epimerization levels for different cleavage methods applied to N-acyloxazolidinones. Note that specific results for the this compound auxiliary are limited in the literature, and these values are based on general observations for sterically hindered Evans-type auxiliaries.

| Cleavage Method | Reagents | Typical Yield (%) | Epimerization Level | Notes |

| Hydrolysis | LiOH, H₂O₂ | 60-90 | Low to Moderate | Yield and epimerization are highly dependent on substrate and reaction conditions. May be sluggish for this bulky auxiliary. |